molecular formula C11H13F3N2 B1415014 2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine CAS No. 914220-27-2

2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine

Cat. No. B1415014
Key on ui cas rn: 914220-27-2
M. Wt: 230.23 g/mol
InChI Key: JJGSRPQRXJRSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193693B2

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate (379.8 mg, 1.10 mmol, 1.00 equiv, 96%) in dichloromethane (10 mL). This was followed by the addition of trifluoroacetic acid (5 mL) dropwise with stirring at 0° C. The resulting solution was stirred for 3 h at room temperature. The pH value of the solution was adjusted to 8-9 with sat sodium bicarbonate. The resulting solution was extracted with 6×50 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 237.4 mg (93%) of 2-(piperidin-4-yl)-3-(trifluoromethyl)pyridine as yellow oil.
Name
tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate
Quantity
379.8 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[C:4]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[N:5][CH:6]=[CH:7][CH:8]=1.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>ClCCl>[NH:12]1[CH2:11][CH2:10][CH:9]([C:4]2[C:3]([C:2]([F:23])([F:1])[F:22])=[CH:8][CH:7]=[CH:6][N:5]=2)[CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperidine-1-carboxylate
Quantity
379.8 mg
Type
reactant
Smiles
FC(C=1C(=NC=CC1)C1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 3 h at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 6×50 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 237.4 mg (93%) of 2-(piperidin-4-yl)-3-(trifluoromethyl)pyridine as yellow oil

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)C1=NC=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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